molecular formula C6H11F3N2 B13183714 4-(Trifluoromethyl)piperidin-3-amine

4-(Trifluoromethyl)piperidin-3-amine

Cat. No.: B13183714
M. Wt: 168.16 g/mol
InChI Key: RJMOXFHTFYLVDM-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)piperidin-3-amine is an organic compound that contains a piperidine ring substituted with a trifluoromethyl group at the 4-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)piperidin-3-amine typically involves the introduction of the trifluoromethyl group and the amine group onto a piperidine ring. One common method is the nucleophilic substitution reaction where a suitable piperidine derivative is reacted with a trifluoromethylating agent under controlled conditions. For example, the reaction of 4-chloropiperidine with trifluoromethylamine in the presence of a base can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-(Trifluoromethyl)piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

4-(Trifluoromethyl)piperidin-3-amine can be compared with other similar compounds such as:

    4-(Trifluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a piperidine ring.

    4-(Trifluoromethyl)aniline: Contains an aniline ring with a trifluoromethyl group at the 4-position.

    4-(Trifluoromethyl)benzylamine: Contains a benzylamine structure with a trifluoromethyl group at the 4-position.

The uniqueness of this compound lies in its combination of the piperidine ring, trifluoromethyl group, and amine group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H11F3N2

Molecular Weight

168.16 g/mol

IUPAC Name

4-(trifluoromethyl)piperidin-3-amine

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)4-1-2-11-3-5(4)10/h4-5,11H,1-3,10H2

InChI Key

RJMOXFHTFYLVDM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1C(F)(F)F)N

Origin of Product

United States

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